molecular formula C15H13FN2O5 B14938897 N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide

Cat. No.: B14938897
M. Wt: 320.27 g/mol
InChI Key: INHXLXHZAAPPEQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro group, a nitro group, and two methoxy groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide typically involves a multi-step process. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the methoxylation of the benzene ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the fluoro or methoxy groups.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-nitrophenyl azide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H13FN2O5

Molecular Weight

320.27 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H13FN2O5/c1-22-12-4-3-5-13(23-2)14(12)15(19)17-9-6-7-10(16)11(8-9)18(20)21/h3-8H,1-2H3,(H,17,19)

InChI Key

INHXLXHZAAPPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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